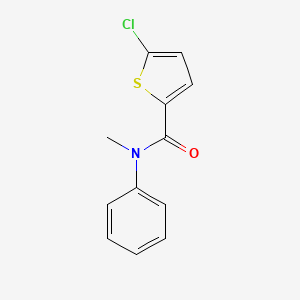
Cyclobutylcarboxamide, N-(2-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylcarboxamide, N-(2-ethylphenyl)-, also known as EtCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EtCP belongs to the class of amide compounds and is synthesized through a multistep process involving various chemical reactions.
Mecanismo De Acción
The exact mechanism of action of Cyclobutylcarboxamide, N-(2-ethylphenyl)- is not yet fully understood. However, studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired effect. However, one of the limitations of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on Cyclobutylcarboxamide, N-(2-ethylphenyl)-. One area of interest is its potential use in the treatment of cancer. Studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-cancer properties and can inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anxiolytic and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of Cyclobutylcarboxamide, N-(2-ethylphenyl)- in these areas.
Conclusion:
In conclusion, Cyclobutylcarboxamide, N-(2-ethylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of Cyclobutylcarboxamide, N-(2-ethylphenyl)- involves a multistep process that includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. The cyclobutanecarbonyl chloride is then reacted with 2-ethylphenylamine to form the desired product, Cyclobutylcarboxamide, N-(2-ethylphenyl)-. The overall yield of this process is around 30%.
Aplicaciones Científicas De Investigación
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been extensively studied for its potential therapeutic applications in various diseases. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-6-3-4-9-12(10)14-13(15)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLCYSHTGMCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylcarboxamide, N-(2-ethylphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
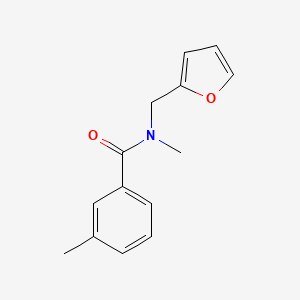
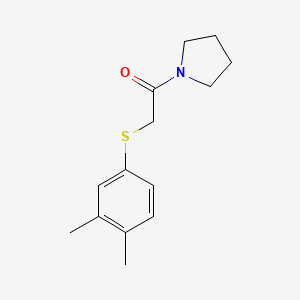
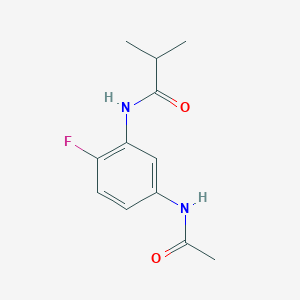
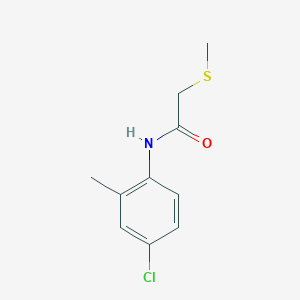
![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)

